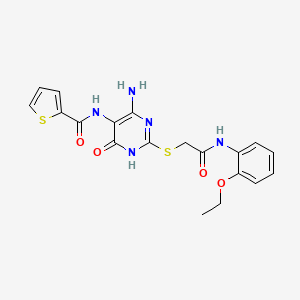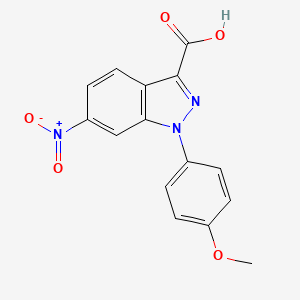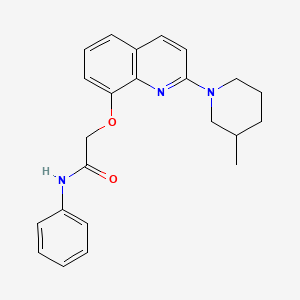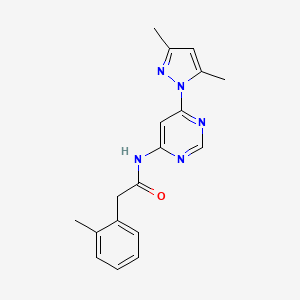![molecular formula C17H24N2O3 B2478552 3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2197876-98-3](/img/structure/B2478552.png)
3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methyl-2-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridine” is a complex organic compound that contains a pyridine ring, a piperidine ring, and an oxolane ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and piperidine rings would likely contribute to the compound’s aromaticity and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and ether groups could affect its solubility, while the aromatic rings could influence its stability .Aplicaciones Científicas De Investigación
Copper-catalyzed Perkin-acyl-Mannich Reaction
The copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride with pyridine under mild conditions highlights an innovative approach to synthesizing new polyfunctionalized piperidine derivatives. This process enables the regioselective introduction of a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine, producing valuable building blocks for further chemical synthesis (Crotti, Berti, & Pineschi, 2011).
Synthesis and Structural Analysis of Pyridine Derivatives
A study on the synthesis and X-ray spectroscopic analysis of various pyridine derivatives revealed their structural features and optical properties. The research focused on understanding the effects of substituents on the emission spectra, providing insights into the design of compounds with specific optical characteristics (Cetina et al., 2010).
Insecticidal Applications of Pyridine Derivatives
Research into the insecticidal properties of pyridine derivatives uncovered their potential as effective agents against the cowpea aphid, Aphis craccivora Koch. One particular compound demonstrated an insecticidal activity about four times that of the commercial insecticide, acetamiprid, showcasing the application of these derivatives in agricultural pest control (Bakhite et al., 2014).
Molecular Packing in Crystals
The molecular and crystal structures of certain hydroxy derivatives of hydropyridine were analyzed to study the influence of intramolecular and intermolecular hydrogen bonds on their conformation and packing. This research contributes to our understanding of the structural dynamics of such compounds and their applications in designing materials with desired properties (Kuleshova & Khrustalev, 2000).
Synthesis of Antitumor Agents
A series of polymethoxylated fused pyridine ring systems were synthesized and evaluated for their in-vitro antitumor activity. This work highlights the therapeutic potential of pyridine derivatives, particularly those within the pyrazolo[4,3-c]pyridine series, demonstrating broad-spectrum antitumor activity and effectiveness against specific cancer cell lines (Rostom, Hassan, & El-Subbagh, 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13-3-2-7-18-16(13)22-11-14-4-8-19(9-5-14)17(20)15-6-10-21-12-15/h2-3,7,14-15H,4-6,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEYMOMWYZQNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2478469.png)




![N-(1-cyano-1,2-dimethylpropyl)-2-{2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2478476.png)


![N-(1,3-benzodioxol-5-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2478481.png)

![Ethyl 4-[4-[(4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2478484.png)

![2-[(1-benzylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2478487.png)
